molecular formula C7H7BrOS B8631450 3-Bromo-4-(1-oxopropyl)thiophene

3-Bromo-4-(1-oxopropyl)thiophene

Cat. No.: B8631450
M. Wt: 219.10 g/mol
InChI Key: MQSPESZARNWMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(1-oxopropyl)thiophene is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(4-bromothiophen-3-yl)propan-1-one

InChI

InChI=1S/C7H7BrOS/c1-2-7(9)5-3-10-4-6(5)8/h3-4H,2H2,1H3

InChI Key

MQSPESZARNWMRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CSC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-dibromothiophene (6.0 g, 24.8 mmol) in 10 mL of ether was cooled to -78° C. and trated with n-butyllithium (9.92 mL, 2.5M solution in hexanes, 24.8 mmol). While holding the temperature at -78° C., the reaction was stirred for 15 minutes, then 2.9 g (24.8 mmol) of N-methyl-N-methoxypropionamide was added and the reaction was stirred for 1 hour. The reaction was quenched with satd NH4Cl, and the mixture was diluted with ether. The ether layer was separated, washed with water and brine, dried over MgSO4 and concentrated. The residue was triturated with hexanes, and the mixture was filtered. The solvent was removed to give 2.08 g of a tan solid. MS 236, 238 (M+NH4)+. NMR (CDCl3) δ:7.99 (d, J=3 Hz, 1H), 7.32 (d, J=3 Hz, 1H), 2.98 (q, J=7 Hz, 2H), 1.21 (t, J=7 Hz, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three

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